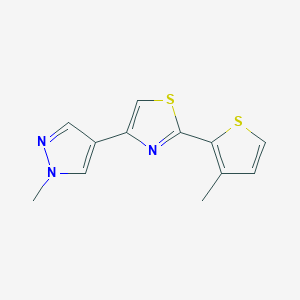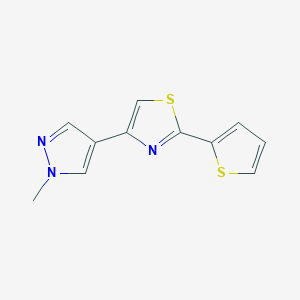
4-(1-Methylpyrazol-4-yl)-2-pyridin-4-yl-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Methylpyrazol-4-yl)-2-pyridin-4-yl-1,3-thiazole, also known as MPT0G030, is a novel compound that has been synthesized for scientific research purposes. It has shown potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders.
作用机制
The mechanism of action of 4-(1-Methylpyrazol-4-yl)-2-pyridin-4-yl-1,3-thiazole is not yet fully understood. However, studies have shown that it targets multiple signaling pathways involved in cancer cell proliferation and survival, including the PI3K/Akt/mTOR and NF-κB pathways. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in regulating gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-(1-Methylpyrazol-4-yl)-2-pyridin-4-yl-1,3-thiazole has a low toxicity profile and does not cause significant side effects in animal models. It has been shown to inhibit cancer cell proliferation and induce apoptosis, as well as reduce inflammation in animal models. In addition, 4-(1-Methylpyrazol-4-yl)-2-pyridin-4-yl-1,3-thiazole has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One advantage of using 4-(1-Methylpyrazol-4-yl)-2-pyridin-4-yl-1,3-thiazole in lab experiments is its low toxicity profile, which allows for higher doses to be used without causing significant side effects. However, one limitation is that the compound is still in the early stages of development and has not yet been tested in human clinical trials.
未来方向
There are several future directions for research on 4-(1-Methylpyrazol-4-yl)-2-pyridin-4-yl-1,3-thiazole. One area of interest is its potential as a therapeutic agent in cancer treatment. Further studies are needed to determine the optimal dosage and treatment schedule, as well as its effectiveness in combination with other cancer therapies. In addition, more research is needed to understand the mechanism of action of 4-(1-Methylpyrazol-4-yl)-2-pyridin-4-yl-1,3-thiazole and its potential applications in other diseases, such as inflammation and neurological disorders. Finally, clinical trials are needed to determine the safety and efficacy of 4-(1-Methylpyrazol-4-yl)-2-pyridin-4-yl-1,3-thiazole in human patients.
合成方法
4-(1-Methylpyrazol-4-yl)-2-pyridin-4-yl-1,3-thiazole can be synthesized by a multi-step process involving the reaction of pyridine-2,4-dicarboxylic acid with 4-amino-1-methylpyrazole and thionyl chloride. The resulting intermediate is then reacted with 2-bromo-4-chloropyridine to yield the final product. The purity and yield of the compound can be improved by using column chromatography and recrystallization techniques.
科学研究应用
4-(1-Methylpyrazol-4-yl)-2-pyridin-4-yl-1,3-thiazole has been extensively studied for its potential as a therapeutic agent in various diseases. In cancer research, 4-(1-Methylpyrazol-4-yl)-2-pyridin-4-yl-1,3-thiazole has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in animal models. In addition, 4-(1-Methylpyrazol-4-yl)-2-pyridin-4-yl-1,3-thiazole has been investigated as a potential treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
4-(1-methylpyrazol-4-yl)-2-pyridin-4-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c1-16-7-10(6-14-16)11-8-17-12(15-11)9-2-4-13-5-3-9/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAWJLUUWVFVEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CSC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Methylpyrazol-4-yl)-2-pyridin-4-yl-1,3-thiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(benzylamino)-2-oxoethyl]-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B7592751.png)
![N-[1-(2-chlorophenyl)pyrazol-4-yl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B7592758.png)
![Azocan-1-yl-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanone](/img/structure/B7592764.png)
![4-[(Dimethylamino)methyl]-3-(2-thiophen-2-ylpropanoylamino)benzamide](/img/structure/B7592773.png)
![3,6-dimethylspiro[1H-quinazoline-2,4'-oxane]-4-one](/img/structure/B7592780.png)
![N-(5-acetyl-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7592785.png)
![4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine](/img/structure/B7592791.png)

![2-Methyl-4-[[4-(1-methylpyrazol-4-yl)-1,3-thiazol-2-yl]methyl]-1,3-thiazole](/img/structure/B7592805.png)

![2-[[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methoxy]-5-phenyl-1,3,4-oxadiazole](/img/structure/B7592818.png)

![2-Methylsulfonyl-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine](/img/structure/B7592846.png)
![2-(1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizin-2-yl)-N-methylacetamide](/img/structure/B7592854.png)